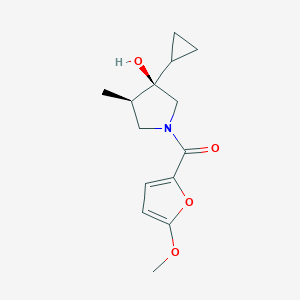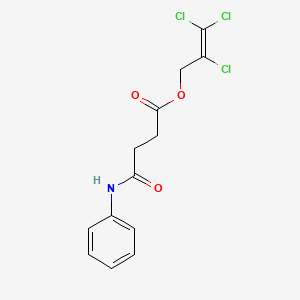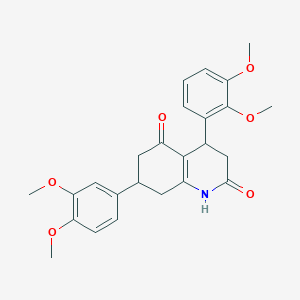![molecular formula C17H19N3O B5561804 2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B5561804.png)
2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol” is a compound that contains a benzimidazole moiety. Benzimidazole is a heterocyclic compound, which is a five-membered ring containing three carbon atoms, two nitrogen atoms, and two double bonds . It is also known as 1,3-diazole . The benzimidazole moiety is a key component in many bioactive compounds and has a broad range of chemical and biological properties .
Synthesis Analysis
The synthesis of benzimidazole derivatives often involves nucleophilic substitution reactions . For example, one method involves reacting o-phenylenediamine with formic acid under high pressure and temperature conditions . The resulting product is then recrystallized and decolorized to obtain the final compound .Molecular Structure Analysis
The molecular structure of benzimidazole derivatives has been studied using various techniques. Experimental and theoretical investigations on the optimized geometrical structure, electronic, and vibrational features of benzimidazole derivatives have been conducted using the B3LYP/6-311++G(d,p) basis set . The acquired FT-IR and FT Raman data were used to complete the vibrational assignment and characterization of the compound fundamental modes .Chemical Reactions Analysis
Benzimidazole derivatives have been found to act as corrosion inhibitors for steels, pure metals, and alloys . They are effective in extremely aggressive, corrosive acidic media such as 1 M HCl, 1 M HNO3, 1.5 M H2SO4, basic media, 0.1 M NaOH, or salt solutions .Physical And Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives have been analyzed using various techniques. Theoretical and actual NMR chemical shifts were found to be quite similar . The UV-vis spectrum of the compound, as well as effects of solvents, have been investigated . The calculated HOMO and LUMO energies reveal that charge transfer happens within the molecule and MEP surface to be a chemically reactive area appropriate for drug action .科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of 2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol, focusing on six unique applications:
Antimicrobial Activity
2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol has shown significant potential as an antimicrobial agent. Benzimidazole derivatives, including this compound, have been studied for their ability to inhibit the growth of various bacterial and fungal strains. The presence of the benzimidazole ring enhances the compound’s ability to interact with microbial DNA, leading to effective antimicrobial properties .
Antioxidant Properties
This compound exhibits strong antioxidant activity, which is crucial in preventing oxidative stress-related damage in biological systems. The phenolic group in the structure contributes to its ability to scavenge free radicals, thereby protecting cells from oxidative damage. This makes it a valuable candidate for developing antioxidant therapies .
Corrosion Inhibition
2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol has been explored as a corrosion inhibitor for metals. Benzimidazole derivatives are known for their effectiveness in forming protective films on metal surfaces, which prevent corrosion in aggressive environments. This application is particularly relevant in industries where metal preservation is critical .
Pharmacological Applications
The compound has been investigated for various pharmacological properties, including antidiabetic, anticancer, and antiviral activities. Its structure allows it to interact with different biological targets, making it a versatile molecule in medicinal chemistry. Studies have shown that benzimidazole derivatives can inhibit enzymes and pathways involved in these diseases, offering potential therapeutic benefits .
作用機序
Target of Action
The compound “2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol” is a derivative of benzimidazole . Benzimidazole compounds are known to target the enzyme “Nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase” in organisms like Salmonella typhimurium . This enzyme plays a crucial role in the biosynthesis of nucleotides, which are the building blocks of DNA and RNA.
Mode of Action
Benzimidazole derivatives are known to interact with their targets by inhibiting the function of the target enzyme . This inhibition can lead to disruption of essential biological processes, such as DNA replication, transcription, and protein synthesis, thereby affecting the growth and survival of the organism .
Biochemical Pathways
Benzimidazole compounds are known to interfere with nucleotide biosynthesis . Disruption of this pathway can lead to a halt in DNA and RNA synthesis, affecting cell division and growth.
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (adme) properties of benzimidazole derivatives can vary widely depending on their specific chemical structure . These properties significantly impact the bioavailability of the compound, determining how much of the administered dose reaches the target site in the body.
Result of Action
Based on the known effects of benzimidazole derivatives, it can be inferred that the compound may lead to disruption of dna and rna synthesis, affecting cell division and growth . This could potentially result in the death of the organism or halt in its growth.
将来の方向性
特性
IUPAC Name |
2-[[(1-propylbenzimidazol-2-yl)amino]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c1-2-11-20-15-9-5-4-8-14(15)19-17(20)18-12-13-7-3-6-10-16(13)21/h3-10,21H,2,11-12H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNGMWZJNFMSDIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1NCC3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[(1-Propylbenzimidazol-2-yl)amino]methyl]phenol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-(1-azepanyl)-1-methyl-2-oxoethyl]-1-(2-methoxyphenyl)-2-piperazinone](/img/structure/B5561722.png)

![1-{[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-2-(1,3-thiazol-2-yl)piperidine](/img/structure/B5561742.png)
![N-benzyl-2-(3-{5-[(dimethylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}-1-piperidinyl)-2-oxoethanamine dihydrochloride](/img/structure/B5561750.png)

![N'-[4-(dimethylamino)benzylidene]-3-methoxybenzohydrazide](/img/structure/B5561758.png)
![2-acetyl-8-[2-(4-morpholinyl)-2-oxoethyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5561763.png)
![2-[{[(3R*,4R*)-1-[(4-fluoro-2-methylphenyl)acetyl]-4-(hydroxymethyl)pyrrolidin-3-yl]methyl}(methyl)amino]ethanol](/img/structure/B5561770.png)
![4-methyl-5-{[4-(1-methyl-1-phenylethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B5561771.png)
![2-[({1-[(3-isobutyl-5-isoxazolyl)carbonyl]-3-piperidinyl}oxy)methyl]pyridine](/img/structure/B5561779.png)
![1-[(dimethylamino)sulfonyl]-N-[3-(2-propoxyphenyl)propyl]-3-piperidinecarboxamide](/img/structure/B5561780.png)
![2-{1-(3-furylmethyl)-4-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-2-piperazinyl}ethanol](/img/structure/B5561784.png)

